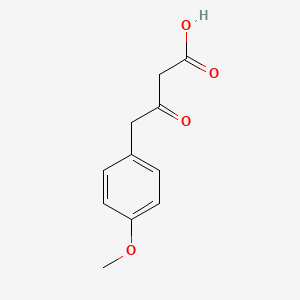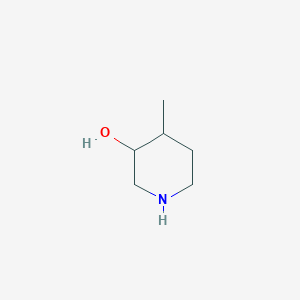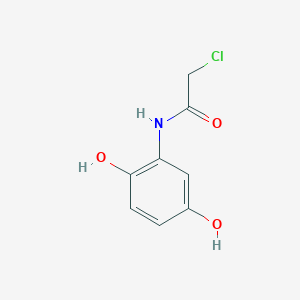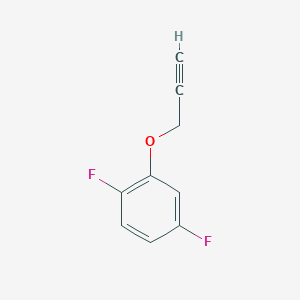
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine
Overview
Description
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine is a useful research compound. Its molecular formula is C21H19N and its molecular weight is 285.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Synthesis: A method to synthesize N-substituted 2-amino-9,9-dialkylfluorenes, including 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine, using palladium-catalyzed substitution has been developed. This process is efficient for introducing both alkyl and chiral amino groups (Ginagunta et al., 2004).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Hole Transport Materials: New hole transport materials based on this compound have been designed and synthesized, demonstrating efficient performance and excellent thermal stability in green OLEDs (Panpan Wu et al., 2017).
- Electron-Blocking Materials: Compounds derived from this compound have been used as electron-blocking materials in OLEDs, contributing to improved charge balance and device lifetime (Baohua Hu et al., 2020).
Fluorescence Probes and Sensors
- Fluorescence Sensing: Derivatives of this compound have been developed as fluorescence sensors, demonstrating potential for applications in environmental monitoring and biosensing (Yingying Han et al., 2020).
Polymer Synthesis
- Aromatic Polyamides and Polyimides: The compound has been used as a monomer for synthesizing polyamides and polyimides, resulting in materials with high glass transition temperatures and thermal stability (Chin‐Ping Yang et al., 1993).
Advanced Materials Development
- Photovoltaic Applications: Novel electroluminescent conjugated polyelectrolytes based on polyfluorene, which include derivatives of this compound, have been synthesized. These materials exhibit promising properties for photovoltaic applications (F. Huang et al., 2004).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
One paper suggests that 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine could be used in the development of highly efficient blue fluorescent organic light-emitting diodes . This indicates potential future applications in the field of optoelectronics .
Relevant Papers The search results include a paper titled “A sensitization strategy for highly efficient blue fluorescent organic light-emitting diodes” which discusses the use of this compound in the development of blue fluorescent organic light-emitting diodes .
Biochemical Analysis
Biochemical Properties
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules. These interactions highlight the importance of this compound in modulating biochemical processes and its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of specific genes. These cellular effects underscore the potential of this compound in influencing cellular behavior and its relevance in biomedical research .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzyme active sites, inhibiting their activity and thereby affecting metabolic pathways. It can also interact with DNA or RNA, influencing the transcription and translation processes. These molecular interactions provide insights into the complex mechanisms by which this compound exerts its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, this compound may degrade into different metabolites over time, which can have varying effects on cells. Additionally, the stability of this compound under different storage conditions can impact its efficacy and potency in experimental settings. Understanding these temporal effects is crucial for optimizing the use of this compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as modulating enzyme activity or influencing gene expression. High doses may lead to toxic or adverse effects, including cellular damage or disruption of metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications and understanding the potential risks associated with high doses of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through different pathways. For example, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. Understanding these metabolic pathways is essential for elucidating the biochemical role of this compound and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. Additionally, the distribution of this compound within tissues can influence its efficacy and potency. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in therapeutic applications and ensuring its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its biochemical role and optimizing its use in research and therapeutic applications .
Properties
IUPAC Name |
9,9-dimethyl-N-phenylfluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-21(2)19-11-7-6-10-17(19)18-13-12-16(14-20(18)21)22-15-8-4-3-5-9-15/h3-14,22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTRFDMRINNTSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595874 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355832-04-1 | |
| Record name | 9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1320840.png)



![N-[(2-Chloro-4-fluorophenyl)methyl]propan-2-amine](/img/structure/B1320853.png)

